![molecular formula C11H7N3O B183307 4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile CAS No. 27058-48-6](/img/structure/B183307.png)
4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile
Overview
Description
4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . It has significant potential in several research and industrial fields.
Synthesis Analysis
A new series of pyrimidine-5-carbonitrile derivatives, including 4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile, has been synthesized as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . The synthesis involves a three-component reaction of aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate under thermal aqueous conditions .Scientific Research Applications
Anticancer applications: A study reported the synthesis of pyrimidinecarbonitrile derivatives with significant in vitro anticancer activities against various human tumor cell lines, demonstrating the potential of these compounds in cancer treatment (Tiwari et al., 2016).
Anticonvulsant properties: Another research highlighted the synthesis of triazolopyrimidinecarbonitrile derivatives, identifying a specific compound with promising anticonvulsant activity, indicating the utility of pyrimidinecarbonitrile derivatives in neurological disorders (Divate & Dhongade-Desai, 2014).
Antibacterial activity: A study synthesized pyrazolopyrimidine derivatives from pyrimidinecarbonitrile derivatives and evaluated their antibacterial efficacy, showing potential in combating bacterial infections (Rostamizadeh et al., 2013).
Anti-inflammatory agents: Research on the synthesis of multifunctionalized pyrimidinecarbonitrile derivatives showed promising anti-inflammatory activity in animal models, suggesting their potential as anti-inflammatory drugs (Undare et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile has been designed as an ATP-mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling.
Biochemical Pathways
The inhibition of EGFR by 4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile affects multiple biochemical pathways. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3 , a key effector in the apoptosis pathway .
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties .
Result of Action
The compound exhibits moderate antiproliferative activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It is more active than the EGFR inhibitor erlotinib .
properties
IUPAC Name |
6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-7-13-10(14-11(9)15)8-4-2-1-3-5-8/h1-5,7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPZJCZWTPPMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356475 | |
Record name | 4-hydroxy-2-phenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27058-48-6 | |
Record name | 4-hydroxy-2-phenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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